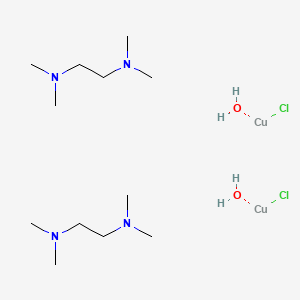

Cu-TMEDA catalyst

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

chlorocopper;N,N,N',N'-tetramethylethane-1,2-diamine;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H16N2.2ClH.2Cu.2H2O/c2*1-7(2)5-6-8(3)4;;;;;;/h2*5-6H2,1-4H3;2*1H;;;2*1H2/q;;;;2*+1;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXKYYDFGPZSOZ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C.CN(C)CCN(C)C.O.O.Cl[Cu].Cl[Cu] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36Cl2Cu2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Structural Elucidation of Copper-TMEDA Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-TMEDA (N,N,N',N'-tetramethylethylenediamine) complexes are a class of coordination compounds that have garnered significant interest in various chemical disciplines, including catalysis, materials science, and as models for biological systems. The versatile coordination chemistry of copper, existing in both +1 and +2 oxidation states, combined with the bidentate chelating nature of the TMEDA ligand, gives rise to a rich diversity of structural motifs. Understanding the precise three-dimensional arrangement of atoms within these complexes is paramount for elucidating their reactivity and designing new applications. This guide provides a comprehensive overview of the structure of Cu-TMEDA complexes, with a focus on quantitative data, experimental methodologies, and visual representations of their structural diversity.

The Structure of Cu(II)-TMEDA Complexes

The majority of structurally characterized Cu-TMEDA complexes feature copper in the +2 oxidation state. The coordination geometry around the Cu(II) center is highly dependent on the nature of the co-ligands present in the complex. These geometries range from square planar and distorted square planar to square pyramidal and distorted octahedral.

A common structural motif involves the TMEDA ligand chelating to the copper center, forming a five-membered ring. The remaining coordination sites are occupied by anionic or neutral ligands. For instance, in the complex [Cu(2-nitrobenzoate)2(tmeda)], the central copper atom exhibits a distorted square-planar geometry.[1] This arrangement involves one oxygen atom from each of the two 2-nitrobenzoate ligands and the two nitrogen atoms from the TMEDA ligand.

The coordination number and geometry can be expanded with the inclusion of other ligands. For example, monomeric complexes such as [Cu(tmeda)(cinnamate)2]·0.7H2O adopt a distorted octahedral geometry.[2] In some cases, dimeric or polymeric structures can form, with bridging ligands connecting two or more Cu-TMEDA units.

Quantitative Structural Data

The precise bond lengths and angles within Cu(II)-TMEDA complexes are determined primarily through single-crystal X-ray diffraction. The following tables summarize key structural parameters for representative complexes.

| Complex | Coordination Geometry | Cu-N (TMEDA) Bond Length (Å) | Cu-O Bond Length (Å) | N-Cu-N Angle (°) | Reference |

| [Cu(2-nitrobenzoate)2(tmeda)] | Distorted Square Planar | 2.0269(13) | 1.9589(11) | Not Provided | [1] |

| [Cu(tmen)(Clba)2] | Distorted Octahedral | Not Provided | Not Provided | Not Provided | [3] |

| [Cu(tmen)(Hsal)2·H2O] | Square Pyramidal | Not Provided | Not Provided | Not Provided | [3] |

| [Cu(tmeda)(cinnamate)2]·0.7H2O | Distorted Octahedral | Not Provided | Not Provided | Not Provided | [2] |

The Structure of Cu(I)-TMEDA Complexes

While less common than their Cu(II) counterparts, Cu(I)-TMEDA complexes have also been synthesized and structurally characterized. The Cu(I) ion, with its d10 electron configuration, typically favors lower coordination numbers, with linear, trigonal planar, and tetrahedral geometries being prevalent.

An example of a structurally characterized Cu(I)-TMEDA complex is the cluster Nap(Cu4Cl2)(TMEDA)2. In this complex, four copper(I) atoms form a bent parallelogram-shaped core. This highlights the tendency of Cu(I) to form multinuclear clusters, a feature less commonly observed for Cu(II) with simple bidentate ligands like TMEDA.

Quantitative Structural Data

Detailed structural parameters for a range of simple mononuclear Cu(I)-TMEDA complexes are less readily available in the literature compared to Cu(II) species. However, analysis of more complex systems provides insight into the expected bond lengths.

| Complex | Coordination Geometry of Cu(I) | Cu-N (TMEDA) Bond Length (Å) | Other Key Bond Lengths (Å) | Reference |

| Nap(Cu4Cl2)(TMEDA)2 | Distorted Tetrahedral (for some Cu centers) | Not explicitly provided for Cu-N | Cu-Cu, Cu-Cl, Cu-C | [1] |

Experimental Protocols: Single-Crystal X-ray Diffraction

The definitive method for determining the solid-state structure of Cu-TMEDA complexes is single-crystal X-ray diffraction. Below is a generalized protocol for this key experiment.

-

Crystal Growth : High-quality single crystals of the Cu-TMEDA complex are grown. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent is crucial and is often determined empirically.

-

Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant to prevent crystal damage during data collection at low temperatures (e.g., 100 K).

-

Data Collection : The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Structure Solution : The collected diffraction data is processed to yield a set of structure factors. These are used in conjunction with computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map of the unit cell.

-

Structure Refinement : The initial structural model is refined by adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed structure factors. This iterative process minimizes the R-factor, a measure of the agreement between the experimental data and the structural model.

-

Data Visualization and Analysis : The final refined structure is visualized using specialized software. Bond lengths, bond angles, torsion angles, and other geometric parameters are calculated and analyzed. The crystallographic data is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Visualizing Structural Diversity and Experimental Workflow

To better understand the relationships between the components of Cu-TMEDA complexes and the process of their structural determination, the following diagrams are provided.

Conclusion

The structural landscape of Cu-TMEDA complexes is rich and varied, heavily influenced by the oxidation state of the copper center and the nature of the co-ligands. Cu(II) complexes predominantly exhibit coordination geometries ranging from square planar to octahedral, while Cu(I) complexes tend towards lower coordination numbers and the formation of clusters. Single-crystal X-ray diffraction remains the cornerstone for the precise determination of their three-dimensional structures. The quantitative data and methodologies presented in this guide provide a foundational understanding for researchers engaged in the synthesis, characterization, and application of these versatile coordination compounds.

References

The Genesis and Evolution of Cu-TMEDA Catalysts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-catalyzed reactions have a rich history in organic synthesis, offering a cost-effective and versatile alternative to palladium and other precious metal catalysts. Among the diverse array of copper catalytic systems, the combination of a copper salt with N,N,N',N'-tetramethylethylenediamine (TMEDA) has emerged as a particularly robust and widely applicable catalyst system. This technical guide provides a comprehensive overview of the discovery, history, and core applications of Cu-TMEDA catalysts, with a focus on key reactions that have become indispensable tools for synthetic chemists. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to enable researchers to effectively utilize these powerful catalytic systems in their own work.

A Historical Perspective: From Alkyne Couplings to Modern Cross-Coupling Reactions

The story of Cu-TMEDA catalysts is intrinsically linked to the evolution of copper-catalyzed alkyne coupling reactions. The earliest significant contribution in this area was the Glaser coupling , reported in 1869, which described the oxidative homocoupling of terminal alkynes using a stoichiometric amount of a copper(I) salt in the presence of a base and an oxidant.

A pivotal advancement came with the work of Allan S. Hay, a Canadian chemist, who in the mid-20th century developed what is now known as the Hay coupling . Hay's modification utilized a catalytic amount of a copper(I) salt, typically CuCl, in the presence of TMEDA and an in-situ oxidant, usually oxygen from the air. The Cu-TMEDA complex proved to be soluble in a wide range of organic solvents, making the reaction more versatile and practical than the original Glaser conditions. This marked a significant step towards the development of modern, efficient copper-catalyzed reactions.

Building on these foundational discoveries, Cu-TMEDA systems have been successfully applied to a broader range of transformations, including cross-coupling reactions and polymerizations.

Key Applications of Cu-TMEDA Catalysts

Cu-TMEDA catalysts have demonstrated remarkable efficacy in a variety of organic transformations, three of which are highlighted in this guide:

-

Glaser-Hay Coupling: The catalytic homocoupling of terminal alkynes to form symmetrical 1,3-diynes.

-

Chan-Lam Coupling: The cross-coupling of aryl boronic acids with N- or O-nucleophiles to form carbon-nitrogen or carbon-oxygen bonds.

-

Atom Transfer Radical Polymerization (ATRP): A controlled radical polymerization technique for the synthesis of well-defined polymers.

Glaser-Hay Coupling

The Glaser-Hay coupling remains a cornerstone of synthetic chemistry for the preparation of symmetric diynes, which are valuable building blocks in materials science, natural product synthesis, and medicinal chemistry. The CuCl/TMEDA system is the most commonly employed catalyst for this transformation.

| Entry | Alkyne Substrate | Catalyst System | Solvent | Time (h) | Yield (%) |

| 1 | Phenylacetylene | 5 mol% CuCl, 1.2 eq TMEDA | Acetone | 4 | 92 |

| 2 | 4-Methoxyphenylacetylene | 5 mol% CuCl, 1.2 eq TMEDA | Acetone | 3 | 95 |

| 3 | 4-Chlorophenylacetylene | 5 mol% CuCl, 1.2 eq TMEDA | Acetone | 5 | 88 |

| 4 | 1-Octyne | 5 mol% CuCl, 1.2 eq TMEDA | Acetone | 6 | 85 |

| 5 | Propargyl alcohol | 2.4 mol% CuI, 4.0 mol% TMEDA | D₂O | 12 | >95 |

Materials:

-

Phenylacetylene (1.0 mmol, 102 mg)

-

Copper(I) chloride (CuCl) (0.05 mmol, 5 mg)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 mmol, 180 µL)

-

Acetone (10 mL)

-

Round-bottom flask (25 mL)

-

Stir bar

-

Air supply (e.g., balloon or open to air with efficient stirring)

Procedure:

-

To a 25 mL round-bottom flask equipped with a stir bar, add phenylacetylene (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).

-

Add TMEDA (1.2 mmol) to the mixture.

-

Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

-

Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford the pure 1,3-diphenylbuta-1,3-diyne.[1]

Chan-Lam Coupling

The Chan-Lam coupling is a powerful method for the formation of C-N and C-O bonds, providing a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. A notable catalyst in this area is the di-μ-hydroxo-bis[(N,N,N',N'-tetramethylethylenediamine)copper(II)] chloride complex, often abbreviated as [Cu(OH)(TMEDA)]₂Cl₂.

| Entry | Aryl Boronic Acid | N-Nucleophile | Product | Yield (%) |

| 1 | Phenylboronic acid | Imidazole | 1-Phenylimidazole | 95 |

| 2 | 4-Tolylboronic acid | Imidazole | 1-(4-Tolyl)imidazole | 98 |

| 3 | 4-Methoxyphenylboronic acid | Benzimidazole | 1-(4-Methoxyphenyl)benzimidazole | 92 |

| 4 | Phenylboronic acid | 5-Methyltetrazole | 2-Phenyl-5-methyltetrazole | 85 |

| 5 | 3-Chlorophenylboronic acid | 5-Phenyltetrazole | 2-(3-Chlorophenyl)-5-phenyltetrazole | 81 |

Materials:

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

Procedure:

-

Dissolve copper(II) chloride dihydrate in a minimal amount of water.

-

In a separate flask, dissolve an equimolar amount of TMEDA in methanol.

-

Slowly add the TMEDA solution to the stirred aqueous solution of copper(II) chloride. A color change should be observed, indicating complex formation.

-

To this solution, slowly add one equivalent of an aqueous solution of sodium hydroxide with vigorous stirring.

-

A precipitate of [Cu(OH)(TMEDA)]₂Cl₂ will form.

-

Collect the precipitate by filtration, wash with cold water and then a small amount of cold methanol.

-

Dry the solid product under vacuum to obtain the [Cu(OH)(TMEDA)]₂Cl₂ catalyst.

Materials:

-

Phenylboronic acid (1.2 mmol)

-

Imidazole (1.0 mmol)

-

[Cu(OH)(TMEDA)]₂Cl₂ (0.05 mmol, 5 mol%)

-

Dichloromethane (CH₂Cl₂) (10 mL)

-

Round-bottom flask (25 mL)

-

Stir bar

Procedure:

-

To a 25 mL round-bottom flask, add imidazole (1.0 mmol), phenylboronic acid (1.2 mmol), and [Cu(OH)(TMEDA)]₂Cl₂ (0.05 mmol).

-

Add dichloromethane (10 mL) and stir the mixture at room temperature, open to the air, for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the copper catalyst.

-

Wash the celite pad with additional dichloromethane.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-phenylimidazole.[2][3]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile and robust method for controlled radical polymerization, allowing for the synthesis of polymers with predetermined molecular weights, low polydispersities, and complex architectures. The CuBr/TMEDA system is a commonly used and effective catalyst for the ATRP of a variety of monomers, including styrenes and acrylates.

| Entry | Monomer | Initiator | [M]₀:[I]₀:[CuBr]₀:[TMEDA]₀ | Temp (°C) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| 1 | Styrene | 1-PEBr | 100:1:1:2 | 110 | 9,500 | 1.15 |

| 2 | Methyl Acrylate | 2-EBP | 230:1:1:2 | 110 | 20,000 | 1.20 |

| 3 | Methyl Methacrylate | 2-EBiB | 200:1:1:2 | 90 | 18,000 | 1.25 |

1-PEBr: 1-Phenylethyl bromide; 2-EBP: Ethyl 2-bromopropionate; 2-EBiB: Ethyl 2-bromoisobutyrate

Materials:

-

Styrene (monomer)

-

1-Phenylethyl bromide (initiator)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anisole (solvent, optional)

-

Schlenk flask

-

Stir bar

-

Nitrogen or Argon supply

Procedure:

-

Purify the styrene by passing it through a column of basic alumina to remove the inhibitor.

-

To a Schlenk flask, add CuBr (0.090 mmol).

-

Seal the flask with a rubber septum and de-gas by applying vacuum and backfilling with an inert gas (e.g., nitrogen or argon) three times.

-

Using degassed syringes, add degassed styrene (8.7 M in bulk) and TMEDA (0.18 mmol).

-

Stir the mixture at room temperature until a homogeneous solution is formed.

-

Add the initiator, 1-phenylethyl bromide (0.090 mmol), via syringe.

-

Immerse the flask in a preheated oil bath at 110 °C.

-

Take samples periodically via a degassed syringe to monitor monomer conversion (by GC or ¹H NMR) and molecular weight evolution (by GPC).

-

After the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization.

-

Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in a large excess of a non-solvent (e.g., methanol), filter, and dry under vacuum.[4]

Conclusion

The discovery and development of Cu-TMEDA catalysts represent a significant advancement in the field of organic synthesis. From their origins in the Glaser-Hay coupling of alkynes to their widespread use in modern cross-coupling reactions and controlled polymerizations, these catalysts have proven to be versatile, efficient, and cost-effective. The straightforward experimental protocols, broad substrate scope, and amenability to a range of reaction conditions make Cu-TMEDA systems an invaluable tool for researchers in academia and industry. As the demand for sustainable and economical synthetic methods continues to grow, the importance of Cu-TMEDA catalysts in the drug development and materials science landscape is poised to expand even further.

References

role of TMEDA as a bidentate ligand in copper catalysis

An In-depth Technical Guide to the Role of TMEDA as a Bidentate Ligand in Copper Catalysis

Audience: Researchers, scientists, and drug development professionals.

Abstract

N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a versatile and widely employed bidentate ligand in the field of copper catalysis. Its ability to form stable chelate complexes with copper ions significantly enhances the solubility, stability, and reactivity of the catalytic species. This technical guide provides a comprehensive overview of the fundamental role of TMEDA in various copper-catalyzed reactions, including Atom Transfer Radical Polymerization (ATRP), Ullmann and Chan-Lam cross-coupling, and azide-alkyne cycloadditions ("click chemistry"). We present a summary of quantitative data, detailed experimental protocols for key reactions, and mechanistic diagrams to elucidate the function of the Cu-TMEDA catalytic system.

Introduction: The Significance of TMEDA in Homogeneous Catalysis

N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a chelating diamine that serves as a highly effective bidentate ligand for a variety of metal ions, including copper.[1] Its structure, which features two tertiary amine groups connected by an ethylene bridge, allows it to bind to a metal center in a pincer-like fashion, forming a stable five-membered ring. This chelation effect has several profound implications for copper catalysis.

One of the primary roles of TMEDA is to solubilize copper salts, such as copper(I) and copper(II) halides, in organic solvents where they are otherwise poorly soluble.[1][2] This is critical for homogeneous catalysis, which requires the catalyst to be in the same phase as the reactants to ensure efficient interaction.[1] Furthermore, the formation of a Cu-TMEDA complex stabilizes the copper center, preventing catalyst decomposition and aggregation, which leads to more robust and reproducible catalytic systems.[1] The steric bulk of the four methyl groups on the nitrogen atoms can also influence the coordination geometry around the copper center, thereby tuning its reactivity and selectivity in various transformations.

The Structure and Properties of the Cu-TMEDA Complex

TMEDA forms well-defined coordination complexes with both copper(I) and copper(II) ions. In these complexes, TMEDA acts as a bidentate ligand, coordinating to the copper center through its two nitrogen atoms.[2][3] The resulting geometry of the complex depends on the oxidation state of copper and the other ligands present. For instance, copper(II) complexes with TMEDA can adopt distorted square-planar or octahedral geometries.[4][5][6]

The electronic properties of the TMEDA ligand are also crucial. The nitrogen atoms are strong sigma-donors, which increases the electron density on the copper center. This enhanced electron density can facilitate key steps in catalytic cycles, such as the oxidative addition of aryl halides in cross-coupling reactions. The stability and reactivity of the Cu-TMEDA complex are central to its success in a wide array of chemical transformations.

Key Applications of TMEDA in Copper-Catalyzed Reactions

Atom Transfer Radical Polymerization (ATRP)

Copper-mediated ATRP is a powerful method for synthesizing well-defined polymers with controlled molecular weights and low polydispersity.[7] In this process, TMEDA is a commonly used ligand that, in complex with a copper(I) species, reversibly activates a dormant alkyl halide initiator to generate a propagating radical. The Cu(I)-TMEDA complex abstracts a halogen atom from the initiator, forming a radical and the corresponding Cu(II)-TMEDA complex. This equilibrium is carefully controlled to maintain a low concentration of active radicals, thus minimizing termination reactions.

While effective, TMEDA in ATRP can sometimes lead to slower polymerization rates compared to other ligands like 2,2'-bipyridine (bipy) derivatives, potentially due to steric hindrance from the methyl groups affecting the halogen abstraction step.[7] However, its low cost and the reduced color of the resulting reaction mixtures make it an attractive alternative.[7]

Ullmann and Chan-Lam Cross-Coupling Reactions

The Ullmann condensation is a classic copper-promoted reaction for forming C-O, C-N, and C-S bonds.[8][9] Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[8][9] The introduction of ligands like TMEDA has been instrumental in developing milder, catalytic versions of these reactions.[8][10] The Cu-TMEDA system facilitates the coupling of aryl halides with a variety of nucleophiles, including alcohols, amines, and thiols.[8]

Similarly, in the Chan-Lam cross-coupling reaction, the Cu-TMEDA system has been shown to be effective for the N-arylation of imidazoles and other N-heterocycles with arylboronic acids.[11][12] The catalyst system often operates at room temperature and under aerobic conditions, showcasing its practical utility.[11]

Alkyne Homocoupling (Glaser-Hay Coupling)

The oxidative dimerization of terminal acetylenes, known as the Glaser-Hay reaction, is efficiently catalyzed by Cu-TMEDA systems.[13] This reaction is a fundamental method for synthesizing conjugated 1,3-diynes. The Hay variant specifically utilizes a CuCl-TMEDA complex in the presence of oxygen.[13] A novel system using CuCl, TMEDA as a base, and CCl₄ as an oxidant has also been developed, providing high yields of diynes under mild conditions.[13] In this context, TMEDA serves as both a ligand to solubilize and activate the copper catalyst and as a base to deprotonate the terminal alkyne.[13]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Cu(I)-catalyzed cycloaddition of azides and terminal alkynes to form 1,4-disubstituted-1,2,3-triazoles is the cornerstone of "click chemistry".[14][15] While various ligands are used to stabilize the active Cu(I) species and accelerate the reaction, TMEDA can be employed in this context. However, studies have shown that in certain photoinitiated CuAAC polymerizations, the use of a pre-ligated Cu(II)Br₂/TMEDA catalyst can promote the reaction even in the absence of light, which can affect temporal control.[16] This suggests that the choice of ligand is critical for controlling the reaction kinetics in specialized applications.[16]

Quantitative Data Summary

The following tables summarize quantitative data for various copper-catalyzed reactions employing TMEDA as a ligand.

Table 1: Oxidative Dimerization of Terminal Acetylenes[13]

| Substrate (Alkyne) | Catalyst System | Yield (%) |

|---|---|---|

| Phenylacetylene | 10 mol% CuCl, TMEDA, CCl₄, MeOH | 92 |

| 4-Methylphenylacetylene | 10 mol% CuCl, TMEDA, CCl₄, MeOH | 91 |

| 4-Methoxyphenylacetylene | 10 mol% CuCl, TMEDA, CCl₄, MeOH | 90 |

| 4-Chlorophenylacetylene | 10 mol% CuCl, TMEDA, CCl₄, MeOH | 85 |

| 1-Octyne | 10 mol% CuCl, TMEDA, CCl₄, MeOH | 75 |

Table 2: Coupling of Acid Chlorides with Terminal Alkynes[17][18]

| Acid Chloride | Alkyne | Catalyst System | Yield (%) |

|---|---|---|---|

| Benzoyl chloride | Phenylacetylene | 2 mol% CuI, 5 mol% TMEDA, Et₃N | 96 |

| 4-Methoxybenzoyl chloride | Phenylacetylene | 2 mol% CuI, 5 mol% TMEDA, Et₃N | 95 |

| 4-Nitrobenzoyl chloride | Phenylacetylene | 2 mol% CuI, 5 mol% TMEDA, Et₃N | 92 |

| Benzoyl chloride | 1-Heptyne | 2 mol% CuI, 5 mol% TMEDA, Et₃N | 89 |

| Benzoyl chloride | 4-Iodophenylacetylene | 2 mol% CuI, 5 mol% TMEDA, Et₃N | 91 |

Mechanistic Insights and Visualizations

The role of TMEDA is best understood by examining its function within the catalytic cycle. It stabilizes the active copper species and facilitates the elementary steps of the reaction.

General Role of TMEDA in Catalyst Activation

TMEDA activates the copper catalyst by forming a soluble and reactive complex, preventing the precipitation of inactive copper salts and facilitating the interaction between the catalyst and the substrates in the organic phase.

Caption: Logical workflow of Cu-TMEDA catalyst activation and participation.

Proposed Mechanism for Alkyne Dimerization

In the oxidative homocoupling of terminal alkynes, the Cu(I)-TMEDA complex is first oxidized to a Cu(II) species. This active species then reacts with two molecules of the alkyne, followed by reductive elimination to yield the 1,3-diyne product and regenerate the Cu(I) catalyst.[13]

Caption: Proposed catalytic cycle for the Cu-TMEDA catalyzed dimerization of terminal alkynes.

General Workflow for a Cu-TMEDA Catalyzed Reaction

The experimental workflow for a typical Cu-TMEDA catalyzed reaction involves the careful mixing of reagents under an inert atmosphere, followed by reaction monitoring and product isolation.

Caption: A typical experimental workflow for a Cu-TMEDA catalyzed cross-coupling reaction.

Experimental Protocols

General Procedure for Oxidative Dimerization of Terminal Acetylenes[13]

This protocol is adapted from the CCl₄-TMEDA-CuCl system for diyne synthesis.

-

Reaction Setup: To an 8 mL screw-cap vial equipped with a magnetic stir bar, add the terminal acetylene (1.0 mmol), methanol (3 mL), and TMEDA (0.32 mL, 2.2 mmol).

-

Reagent Addition: While stirring, add CCl₄ (0.25 mL, 2.5 mmol) followed by CuCl (10 mg, 0.1 mmol).

-

Reaction: Tightly cap the vial and stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding 0.1 M HCl (30 mL).

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1,3-diyne.

General Procedure for the Coupling of Acid Chlorides and Terminal Alkynes[17][18]

This solvent-free protocol provides an efficient synthesis of ynones.

-

Reaction Setup: In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add CuI (3.8 mg, 0.02 mmol, 2 mol%).

-

Reagent Addition: Add TMEDA (7.5 µL, 0.05 mmol, 5 mol%), followed by the terminal alkyne (1.0 mmol), the acid chloride (1.2 mmol), and triethylamine (Et₃N) (0.28 mL, 2.0 mmol).

-

Reaction: Stir the heterogeneous mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

Workup: After the reaction is complete, add water (15 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the resulting residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ynone.

Conclusion

TMEDA is a cornerstone ligand in modern copper catalysis. Its ability to form stable, soluble, and highly reactive complexes with copper has transformed numerous synthetic methodologies, enabling milder reaction conditions and broader substrate scopes. From the controlled synthesis of polymers via ATRP to the efficient construction of C-C, C-N, and C-O bonds in coupling reactions, the Cu-TMEDA system offers a powerful and cost-effective toolkit for synthetic chemists. The continued exploration of its mechanistic pathways and the development of new applications will undoubtedly further solidify the importance of TMEDA in both academic and industrial research.

References

- 1. nbinno.com [nbinno.com]

- 2. Tetramethylethylenediamine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure and Hirshfeld surface analysis of a copper(II) complex containing 2-nitrobenzoate and tetramethylethylenediamine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. books.rsc.org [books.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CCl4-TMEDA-CuCl—A Novel Convenient Catalytic System for Dimerization of Terminal Acetylenes in Mild Conditions [mdpi.com]

- 14. Click Chemistry [organic-chemistry.org]

- 15. scispace.com [scispace.com]

- 16. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Highly Active CuI/TMEDA Catalytic System for the Coupling Reaction of Acid Chlorides with Terminal Alkynes under Solvent-Free Conditions [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

The Core Coordination Chemistry of Copper and TMEDA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental coordination chemistry of copper with N,N,N',N'-tetramethylethylenediamine (TMEDA). It provides a comprehensive overview of the synthesis, structure, and properties of copper-TMEDA complexes, with a focus on their applications in catalysis and potential as therapeutic agents. This document is intended to be a valuable resource for researchers in academia and industry, particularly those involved in synthetic chemistry and drug development.

Introduction to Copper-TMEDA Coordination Chemistry

Copper, a first-row transition metal, exhibits a rich and diverse coordination chemistry, readily forming stable complexes with a variety of ligands. N,N,N',N'-tetramethylethylenediamine (TMEDA) is a bidentate chelating ligand that forms highly stable five-membered rings with copper ions. The steric bulk of the four methyl groups on the nitrogen atoms influences the coordination geometry and reactivity of the resulting complexes.

Copper-TMEDA complexes have found widespread applications as catalysts in organic synthesis, most notably in atom transfer radical polymerization (ATRP) and oxidative coupling reactions like the Glaser-Hay coupling.[1][2] Furthermore, the biological activity of copper complexes has garnered significant interest in the field of drug development, with studies exploring their potential as antimicrobial, antifungal, and anticancer agents.[3] The interaction of these complexes with biological macromolecules, such as DNA and proteins, is a key area of investigation.[4]

Synthesis and Characterization of Copper-TMEDA Complexes

Copper-TMEDA complexes are typically synthesized by reacting a copper(II) salt, such as copper(II) chloride or copper(II) acetate, with TMEDA in a suitable solvent. The resulting complexes can be isolated as crystalline solids and characterized by a variety of analytical techniques.

General Synthetic Protocol

A general procedure for the synthesis of a simple copper-TMEDA complex, such as dichlorido(N,N,N',N'-tetramethylethylenediamine)copper(II) ([Cu(TMEDA)Cl₂]), is as follows:

Materials:

-

Copper(II) chloride (CuCl₂)

-

N,N,N',N'-tetramethylethylenediamine (TMEDA)

-

Ethanol (absolute)

Procedure:

-

Dissolve a specific molar equivalent of CuCl₂ in a minimal amount of absolute ethanol with gentle heating and stirring.

-

In a separate flask, dissolve a stoichiometric equivalent of TMEDA in absolute ethanol.

-

Slowly add the TMEDA solution to the copper(II) chloride solution with continuous stirring.

-

A precipitate will form upon mixing. The color of the precipitate will depend on the specific complex being formed.

-

Continue stirring the reaction mixture at room temperature for a designated period (e.g., 1-2 hours) to ensure complete reaction.

-

Collect the solid product by vacuum filtration and wash it with small portions of cold ethanol to remove any unreacted starting materials.

-

Dry the product in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride).

Note: This is a generalized protocol. Specific reaction conditions, such as solvent, temperature, and reaction time, may vary depending on the desired complex and the presence of other ligands.

Characterization Techniques

The synthesized copper-TMEDA complexes are characterized using a combination of spectroscopic and analytical methods to confirm their identity, purity, and structure.

-

X-ray Crystallography: This technique provides definitive information about the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the copper center.[3][5]

-

UV-Vis Spectroscopy: Electronic absorption spectroscopy is used to study the d-d electronic transitions of the copper ion, which are sensitive to the coordination environment. This technique is also valuable for determining the stability constants of the complexes in solution.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to confirm the coordination of the TMEDA ligand to the copper ion by observing shifts in the vibrational frequencies of the C-N and N-H (if applicable) bonds.

-

Cyclic Voltammetry (CV): This electrochemical technique is employed to investigate the redox properties of the copper-TMEDA complexes, specifically the Cu(II)/Cu(I) redox couple. The redox potential is a crucial parameter for understanding their catalytic activity and biological mechanism of action.[7]

-

Elemental Analysis: This method determines the elemental composition (C, H, N) of the complex, which is used to confirm its empirical formula.

Quantitative Data on Copper-TMEDA Complexes

The following tables summarize key quantitative data for a selection of copper-TMEDA complexes, providing a basis for comparison and further research.

Stability Constants

The stability constant (log K) is a measure of the strength of the interaction between the copper ion and the TMEDA ligand in solution.

| Complex Species | log K | Conditions | Reference |

| [Cu(TMEDA)]²⁺ | 9.4 | 0.5 M KNO₃, 25 °C | [8] |

| [Cu(OH)(TMEDA)]⁺ | -7.5 | 0.5 M KNO₃, 25 °C | [8] |

| [Cu₂(OH)₂(TMEDA)]²⁺ | -10.9 | 0.5 M KNO₃, 25 °C | [8] |

| [Cu₂(OH)₂(TMEDA)₂]²⁺ | -10.4 | 0.5 M KNO₃, 25 °C | [8] |

| [Cu₃(OH)₄(TMEDA)₂]²⁺ | -21.1 | 0.5 M KNO₃, 25 °C | [8] |

Selected Bond Lengths and Angles from X-ray Crystallography

The coordination geometry of copper-TMEDA complexes can vary depending on the other ligands present in the coordination sphere.

| Complex | Cu-N Bond Lengths (Å) | Cu-X Bond Lengths (Å) | N-Cu-N Angle (°) | Coordination Geometry | Reference |

| [Cu(TMEDA)(2-nitrobenzoate)₂] | 2.027 | 1.959 (Cu-O) | 85.3 | Distorted Square Planar | [3] |

| [Cu(TMEDA)(NCS)₂]n | 2.053, 2.071 | 1.945, 1.948 (Cu-NCS) | 83.9 | Distorted Tetragonal Pyramidal | [9] |

| --INVALID-LINK--₂ | 2.021, 2.044 | 2.527 (Cu-O) | 84.9 | Distorted Octahedral | [5] |

Note: 'en' denotes ethylenediamine, a related bidentate ligand, included for comparison.

Electrochemical Data

The redox potential of the Cu(II)/Cu(I) couple is a critical parameter for applications in catalysis and for understanding their biological activity.

| Complex | E½ (V vs. SCE) | Solvent | Reference |

| [CuCl/bpy] | -0.36 | Acetonitrile | [7] |

| [CuCl/PMDETA] | -0.63 | Acetonitrile | [7] |

| [CuCl/Me₆TREN] | -0.74 | Acetonitrile | [7] |

Note: Data for complexes with related nitrogen-based ligands are included to provide context for the effect of ligand structure on redox potential. bpy = 2,2'-bipyridine, PMDETA = N,N,N',N'',N''-pentamethyldiethylenetriamine, Me₆TREN = tris(2-dimethylaminoethyl)amine.

Experimental Protocols for Key Experiments

Detailed methodologies for common experiments used to characterize copper-TMEDA complexes are provided below.

UV-Vis Spectrophotometric Titration for Stability Constant Determination

This protocol outlines a method to determine the stability constant of a copper-TMEDA complex in solution.

Equipment:

-

UV-Vis Spectrophotometer

-

Thermostatted cuvette holder

-

pH meter

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a stock solution of known concentration of a copper(II) salt (e.g., CuSO₄) in a suitable aqueous buffer of constant ionic strength.

-

Prepare a stock solution of TMEDA of known concentration in the same buffer.

-

In a cuvette, place a known volume and concentration of the copper(II) solution.

-

Record the initial UV-Vis spectrum of the copper(II) solution.

-

Incrementally add small, known volumes of the TMEDA solution to the cuvette using a burette.

-

After each addition, stir the solution to ensure homogeneity and allow the system to reach equilibrium.

-

Record the UV-Vis spectrum after each addition of TMEDA.

-

Monitor the changes in absorbance at a wavelength where the copper-TMEDA complex absorbs significantly, and the free copper ion and TMEDA do not.

-

Continue the titration until the absorbance values no longer change significantly, indicating the formation of the complex is complete.

-

The collected data (absorbance vs. concentration of ligand) can then be analyzed using software such as BindFit to determine the stability constant (log K) of the complex.[10]

Cyclic Voltammetry for Redox Potential Measurement

This protocol describes the determination of the redox potential of a copper-TMEDA complex.

Equipment:

-

Potentiostat

-

Three-electrode cell (working electrode, reference electrode, counter electrode)

-

Inert gas (e.g., argon or nitrogen) supply

Procedure:

-

Prepare a solution of the copper-TMEDA complex of known concentration in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile).

-

Assemble the three-electrode cell with a glassy carbon or platinum working electrode, a Ag/AgCl or saturated calomel reference electrode (SCE), and a platinum wire counter electrode.

-

Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Set the parameters on the potentiostat, including the initial potential, switching potential, and scan rate. The potential window should be chosen to encompass the expected redox event of the Cu(II)/Cu(I) couple.

-

Run the cyclic voltammetry experiment, scanning the potential from the initial value to the switching potential and back.

-

The resulting voltammogram will show a reduction peak (ipc) and an oxidation peak (ipa).

-

The half-wave potential (E½), which is an approximation of the standard redox potential, can be calculated as E½ = (Epa + Epc) / 2.

-

Perform the experiment at various scan rates to assess the reversibility of the redox process. For a reversible one-electron process, the peak separation (ΔEp = Epa - Epc) should be close to 59 mV.[11]

Visualizations of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving copper-TMEDA complexes.

Catalytic Cycle of Glaser-Hay Coupling

The Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes to form diynes, often catalyzed by a copper-TMEDA complex.

Caption: Catalytic cycle of the copper-TMEDA mediated Glaser-Hay coupling.

Mechanism of Atom Transfer Radical Polymerization (ATRP)

Copper-TMEDA complexes are highly effective catalysts for ATRP, a controlled radical polymerization technique.

Caption: General mechanism of copper-TMEDA catalyzed Atom Transfer Radical Polymerization.

Proposed Mechanism of Anticancer Activity

Copper complexes, including those with TMEDA, are being investigated for their anticancer properties. A proposed general mechanism involves the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis.

Caption: Proposed mechanism of anticancer activity for copper-TMEDA complexes.

Conclusion

The coordination chemistry of copper with TMEDA is a rich and multifaceted field with significant implications for both synthetic chemistry and medicinal science. The stability and well-defined redox properties of these complexes make them excellent catalysts for a range of organic transformations. Furthermore, their ability to interact with biological systems and induce cellular responses highlights their potential in the development of novel therapeutic agents. This guide provides a foundational understanding of the core principles governing the chemistry of copper-TMEDA complexes and serves as a starting point for further research and development in this exciting area.

References

- 1. Unveiling the promising anticancer effect of copper-based compounds: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure and Hirshfeld surface analysis of a copper(II) complex containing 2-nitrobenzoate and tetramethylethylenediamine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. Insight into the Anticancer Activity of Copper(II) 5-Methylenetrimethylammonium-Thiosemicarbazonates and Their Interaction with Organic Cation Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Switching-On Fluorescence by Copper (II) and Basic Anions: A Case Study with a Pyrene-Functionalized Squaramide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

An In-depth Technical Guide to Cu-TMEDA Catalyzed Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

The copper(I)-tetramethylethylenediamine (Cu-TMEDA) catalytic system has emerged as a versatile and powerful tool in modern organic synthesis. Its affordability, low toxicity, and diverse reactivity make it an attractive alternative to more expensive precious metal catalysts. This guide provides a comprehensive overview of key chemical reactions catalyzed by Cu-TMEDA, presenting quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its application in research and drug development.

Glaser-Hay Coupling: Homocoupling of Terminal Alkynes

The Glaser-Hay coupling is a cornerstone of diyne synthesis, enabling the oxidative homocoupling of terminal alkynes. The use of TMEDA as a ligand for the copper catalyst offers mild reaction conditions and broad substrate scope.[1][2]

Quantitative Data

| Entry | Alkyne Substrate | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | 10 mol% CuCl, CCl₄, TMEDA | Methanol | 24 | 92 | [3] |

| 2 | 4-Methoxyphenylacetylene | 10 mol% CuCl, CCl₄, TMEDA | Methanol | 24 | 90 | [3] |

| 3 | 4-Chlorophenylacetylene | 10 mol% CuCl, CCl₄, TMEDA | Methanol | 24 | 88 | [3] |

| 4 | 1-Octyne | 10 mol% CuCl, CCl₄, TMEDA | Methanol | 24 | 85 | [3] |

| 5 | Propargyl alcohol | 10 mol% CuCl, CCl₄, TMEDA | Methanol | 24 | 86 | [4] |

| 6 | Phenylacetylene | 5 mol% CuCl, TMEDA | Acetone | 3-6 | High | [1] |

Experimental Protocol: Homocoupling of Phenylacetylene[1]

Materials:

-

Phenylacetylene

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Acetone

-

Saturated aqueous solution of ammonium chloride

-

Diethyl ether or ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a 25 mL round-bottom flask equipped with a stir bar, add phenylacetylene (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).

-

Add TMEDA (1.2 mmol) to the mixture.

-

Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

-

Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.

Reaction Mechanism

The reaction proceeds through the formation of a copper(I) acetylide intermediate, followed by oxidative coupling to yield the 1,3-diyne product. The Cu(I) catalyst is regenerated by an oxidant, typically oxygen from the air.[3]

Synthesis of Ynones via Acyl Sonogashira Coupling

The Cu-TMEDA system efficiently catalyzes the coupling of terminal alkynes with acid chlorides to produce ynones, which are valuable intermediates in organic synthesis. This reaction often proceeds under mild, solvent-free conditions.[5][6]

Quantitative Data

| Entry | Acid Chloride | Terminal Alkyne | Catalyst System | Conditions | Time (h) | Yield (%) | Reference |

| 1 | Benzoyl chloride | Phenylacetylene | 2 mol% CuI, 5 mol% TMEDA, Et₃N | Room Temp, Solvent-free | 1 | 96 | [6] |

| 2 | 4-Methoxybenzoyl chloride | Phenylacetylene | 2 mol% CuI, 5 mol% TMEDA, Et₃N | Room Temp, Solvent-free | 1 | 95 | [6] |

| 3 | 4-Nitrobenzoyl chloride | Phenylacetylene | 2 mol% CuI, 5 mol% TMEDA, Et₃N | Room Temp, Solvent-free | 1 | 92 | [6] |

| 4 | Acetyl chloride | Phenylacetylene | 2 mol% CuI, 5 mol% TMEDA, Et₃N | Room Temp, Solvent-free | 1 | 85 | [6] |

| 5 | Benzoyl chloride | 1-Octyne | 2 mol% CuI, 5 mol% TMEDA, Et₃N | Room Temp, Solvent-free | 1 | 88 | [6] |

| 6 | 4-Iodobenzoyl chloride | Phenylacetylene | 2 mol% CuI, 5 mol% TMEDA, Et₃N | Room Temp, Solvent-free | 1 | 94 | [5] |

Experimental Protocol: Synthesis of 1,3-Diphenylprop-2-yn-1-one[5]

Materials:

-

Benzoyl chloride

-

Phenylacetylene

-

Copper(I) iodide (CuI)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Triethylamine (Et₃N)

Procedure:

-

To a reaction vessel, add benzoyl chloride (1.0 mmol), phenylacetylene (1.2 mmol), copper(I) iodide (0.02 mmol), and TMEDA (0.05 mmol).

-

Add triethylamine (1.5 mmol) to the mixture.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for the specified time (typically 1 hour).

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure ynone.

Reaction Mechanism

The reaction is believed to proceed through a Sonogashira-type mechanism where a copper acetylide is formed and then undergoes coupling with the acid chloride.

Atom Transfer Radical Polymerization (ATRP)

Cu-TMEDA complexes are effective catalysts for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities.

Quantitative Data: ATRP of Methyl Methacrylate (MMA)

| Entry | Initiator | [M]:[I]:[CuBr]:[TMEDA] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn | Reference |

| 1 | Ethyl 2-bromoisobutyrate | 100:1:1:2 | Toluene | 90 | 4 | 75 | 8,200 | 1.25 | [7] |

| 2 | Ethyl 2-bromoisobutyrate | 200:1:1:2 | Toluene | 90 | 6 | 85 | 17,500 | 1.30 | [7] |

| 3 | p-Toluenesulfonyl chloride | 100:1:1:2 | Diphenyl ether | 90 | 5 | 80 | 20,000 | 1.15 | [8] |

Experimental Protocol: ATRP of Methyl Methacrylate (MMA)

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

Ethyl 2-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Toluene (or other suitable solvent)

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, add CuBr (1.0 mmol).

-

Seal the flask with a rubber septum, and alternately evacuate and backfill with nitrogen three times.

-

Add deoxygenated toluene (10 mL) and TMEDA (2.0 mmol) via syringe. Stir the mixture to form the copper complex.

-

Add the purified MMA (100 mmol) and the initiator EBiB (1.0 mmol) via syringe.

-

Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.

-

Take samples periodically via a nitrogen-purged syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

-

To quench the polymerization, cool the flask to room temperature and expose the mixture to air.

-

Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent (e.g., methanol or hexane), filter, and dry under vacuum.

Reaction Mechanism

ATRP is based on a reversible equilibrium between an active propagating radical and a dormant species, mediated by the Cu(I)/Cu(II) redox couple.

C-H Activation and Oxidation

The Cu-TMEDA system can catalyze the direct functionalization of C-H bonds, offering a more atom-economical approach to molecule synthesis. This includes C-H oxidation and C-N cleavage reactions, where TMEDA itself can sometimes act as a carbon source.[4][9]

Quantitative Data: C-H Oxidation of Indoles

| Entry | Indole Substrate | Catalyst System | Oxidant | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Indole | CuCl₂ | O₂ (air) | Water | 12 | 85 | [4] |

| 2 | 2-Methylindole | CuCl₂ | O₂ (air) | Water | 12 | 82 | [4] |

| 3 | 5-Bromoindole | CuCl₂ | O₂ (air) | Water | 12 | 78 | [4] |

Note: In these reactions, TMEDA acts as a source of the methylene bridge.

Experimental Protocol: Synthesis of Bis(indolyl)methanes[4]

Materials:

-

Indole

-

Copper(II) chloride (CuCl₂)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Water

Procedure:

-

To a reaction tube, add indole (1.0 mmol), CuCl₂ (0.1 mmol), and water (2 mL).

-

Add TMEDA (1.5 mmol) to the mixture.

-

Stir the reaction mixture at a specified temperature (e.g., 80 °C) under an air atmosphere for the required time (e.g., 12 hours).

-

After cooling to room temperature, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired bis(indolyl)methane.

Reaction Mechanism

The mechanism for C-H activation can vary depending on the specific reaction. For the formation of bis(indolyl)methanes using TMEDA as a carbon source, the proposed pathway involves the oxidation of TMEDA to generate an electrophilic intermediate that is then attacked by the indole nucleophile.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds. The use of ligands like TMEDA can significantly improve the reaction conditions, allowing for lower temperatures and broader substrate scope compared to the traditional high-temperature protocol.[10]

Reaction Mechanism

The mechanism of the Ullmann condensation is still a subject of debate, but a plausible pathway involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the nucleophile and reductive elimination.

This guide provides a foundational understanding of the capabilities of the Cu-TMEDA catalytic system. For specific applications, further optimization of reaction conditions may be necessary. The provided protocols and data serve as a starting point for researchers to explore the vast potential of this versatile catalyst in their synthetic endeavors.

References

- 1. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. cmscollege.ac.in [cmscollege.ac.in]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

An In-depth Technical Guide to the Electronic and Steric Effects of the TMEDA Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a versatile and widely employed chelating ligand in organometallic chemistry and organic synthesis. Its utility stems from a unique combination of electronic and steric properties that significantly influence the stability, solubility, and reactivity of the metal complexes it forms. This guide provides a comprehensive analysis of these effects, supported by quantitative data, detailed experimental protocols, and logical diagrams to elucidate its fundamental roles in chemical transformations. We explore how TMEDA's strong σ-donating character and moderate steric profile are harnessed in catalysis, synthesis of organometallic reagents, and the formation of stable coordination compounds.

Introduction to TMEDA

N,N,N',N'-Tetramethylethylenediamine is a bidentate ligand derived from ethylenediamine, with all four amine hydrogens replaced by methyl groups.[1] This structural modification imparts several key properties: the two tertiary amine functionalities, linked by a flexible ethylene bridge, act as excellent σ-donors through their nitrogen lone pairs. The four methyl groups contribute to both the electronic nature (via induction) and the steric bulk of the ligand.

TMEDA's primary function is to coordinate with metal ions, forming a stable five-membered chelate ring.[2] This "chelate effect" enhances the thermodynamic stability of the resulting complex compared to analogous complexes with monodentate amine ligands. It is particularly known for its high affinity for lithium, copper, zinc, and various transition metals.[1] A critical application is its use with organolithium reagents; TMEDA coordinates to the lithium ions, breaking down the large aggregates (tetramers or hexamers) in which they typically exist. This deaggregation increases the nucleophilicity and reactivity of the organolithium species.[3]

Electronic Effects of the TMEDA Ligand

The electronic influence of TMEDA is primarily attributed to the strong σ-donating ability of its two tertiary nitrogen atoms. The inductive effect of the four electron-donating methyl groups further enhances the electron density on the nitrogen atoms, making TMEDA a more powerful Lewis base compared to its parent, ethylenediamine. This potent electron-donating character has profound and measurable effects on the properties of the metal center it coordinates to.

Influence on Co-ligand Vibrational Frequencies (Infrared Spectroscopy)

In metal carbonyl complexes, the C-O stretching frequency (ν(CO)) is a sensitive probe of the electronic environment at the metal center. Electron-donating ancillary ligands increase the electron density on the metal, which in turn strengthens the π-backbonding from the metal's d-orbitals into the π* antibonding orbitals of the CO ligands. This increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.

Table 1: Illustrative IR Stretching Frequencies (ν(CO)) for cis-[Mo(CO)₄L₂] Complexes

| Ligand (L₂) | Point Group | Predicted IR Bands | Observed ν(CO) Bands (cm⁻¹) |

| (piperidine)₂ | C₂ᵥ | 4 | 2011, 1877, 1757, 1706[4] |

| (PPh₃)₂ | C₂ᵥ | 4 | 1945, 1887, 1745[5] |

This table illustrates the effect of ligand electronics on ν(CO) frequencies. A shift to lower frequency indicates stronger electron donation from the ligand.

Modulation of Metal Center Redox Potentials (Cyclic Voltammetry)

The electron-donating nature of TMEDA also influences the redox potential of the metal center. By increasing the electron density at the metal, TMEDA makes it easier to oxidize (i.e., remove an electron), which corresponds to a cathodic (negative) shift in its redox potential.

This effect is well-documented for ferrocene derivatives. While a direct ferrocene-TMEDA adduct for this type of analysis is uncommon, the principle is demonstrated by adding electron-donating alkyl groups to the cyclopentadienyl rings. Each addition makes the iron center more electron-rich and easier to oxidize, shifting the Fe(II)/Fe(III) redox potential to more negative values.[6] Coordinating an electron-donating ligand like TMEDA to a metal center is expected to produce a similar cathodic shift compared to a complex with a less donating ligand.

Table 2: Redox Potentials of Substituted Ferrocene Derivatives

| Compound | Fe(III)/Fe(II) Redox Potential (V vs. SCE) |

| Ferrocene (Fc) | +0.403[6] |

| Decamethylferrocene (Me₁₀Fc) | -0.096[6] |

Data illustrates that electron-donating groups make the metal center easier to oxidize (more negative potential).

Steric Effects of the TMEDA Ligand

The steric profile of TMEDA is dictated by its four methyl groups and the geometry of its five-membered chelate ring. While often described as having low to moderate steric hindrance, these effects are crucial for controlling the coordination environment of the metal and the reactivity of the resulting complex.

Tolman Cone Angle and Bite Angle

The Tolman cone angle (θ) is a standard metric for quantifying the steric bulk of monodentate phosphine ligands.[7] This concept is not directly applicable to bidentate ligands like TMEDA. A more relevant parameter for chelating ligands is the bite angle , defined as the P-M-P angle for diphosphines, or in this case, the N-M-N angle. This angle is constrained by the geometry of the five-membered chelate ring and influences the geometry and reactivity of the complex. The bite angle of TMEDA is typically in the range of 77-85°, depending on the metal center. This acute angle can enforce specific geometries and influence the accessibility of substrates to the metal's active site in catalytic applications.

Crystallographic Data

X-ray crystallography provides precise data on bond lengths and angles, offering a quantitative view of the steric environment around the metal. The M-N bond lengths and the N-M-N bite angle are key indicators of the steric interactions within the complex.

Table 3: Selected Crystallographic Data for TMEDA Complexes

| Complex | Metal | M-N Bond Length (Å) | N-M-N Bite Angle (°) |

| [Cu(2-nitrobenzoate)₂(tmeda)] | Cu(II) | 2.027 | N/A (trans) |

| [Mn(acac)₂(TMEDA)] | Mn(II) | ~2.3 | 77.3 |

| [Fe(acac)₂(TMEDA)] | Fe(II) | ~2.2 | 78.5 |

| [Zn(acac)₂(TMEDA)] | Zn(II) | ~2.2 | 80.3 |

(Data sourced from references[2] and the Royal Society of Chemistry)

Key Experimental Methodologies

Synthesis of a Representative TMEDA Complex: [Ni(TMEDA)Cl₂]

This protocol describes the synthesis of a common Ni(II)-TMEDA complex.

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Ethanol, absolute

-

Diethyl ether

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Filter funnel and paper

Procedure:

-

Under an inert atmosphere (N₂ or Ar), add NiCl₂·6H₂O (2.38 g, 10 mmol) to a 100 mL Schlenk flask equipped with a magnetic stir bar.

-

Add absolute ethanol (30 mL) to the flask. Stir the mixture until the nickel salt is fully dissolved, which should result in a green solution.

-

Using a syringe, slowly add TMEDA (1.50 mL, 10 mmol) to the stirring solution.

-

A color change and the formation of a precipitate should be observed almost immediately.

-

Continue stirring the reaction mixture at room temperature for 1 hour to ensure complete reaction.

-

Isolate the product by vacuum filtration.

-

Wash the solid product with two portions of cold diethyl ether (10 mL each) to remove any unreacted TMEDA and other impurities.

-

Dry the resulting solid under vacuum to yield the [Ni(TMEDA)Cl₂] complex.

Characterization by ¹H NMR Spectroscopy (Diamagnetic Complex)

This protocol is suitable for characterizing a diamagnetic TMEDA complex, such as a Ni(II) square planar complex.

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized TMEDA complex and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. Ensure the complex is fully dissolved.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters for a 400 MHz spectrometer:

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: ~2-3 seconds

-

Relaxation Delay: 2-5 seconds (for quantitative analysis, this should be at least 5 times the longest T₁ of the protons of interest)

-

Number of Scans: 16-64, depending on sample concentration.

-

-

-

Data Processing and Interpretation:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Integrate the peaks. The ratio of the integrals should correspond to the ratio of protons in the molecule. For TMEDA, expect two main signals: one for the twelve methyl protons (-N(CH₃)₂) and one for the four methylene protons (-CH₂CH₂-).

-

Coordination to the metal will cause a downfield shift of these signals compared to free TMEDA. For free TMEDA in CDCl₃, the methyl protons appear around 2.25 ppm and the methylene protons around 2.37 ppm.

-

Characterization by Cyclic Voltammetry

This protocol outlines the procedure to determine the redox potential of a metal-TMEDA complex.

Procedure:

-

Electrolyte Solution Preparation: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in a dry, degassed electrochemical-grade solvent (e.g., acetonitrile or dichloromethane).

-

Analyte Solution Preparation: Dissolve a small amount (1-2 mg) of the TMEDA complex in ~5 mL of the electrolyte solution to create a ~1 mM analyte solution.

-

Cell Assembly:

-

Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or silver/silver nitrate (Ag/AgNO₃) reference electrode.

-

Polish the working electrode with alumina slurry, rinse thoroughly with solvent, and dry before use.

-

-

Deoxygenation: Purge the analyte solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.

-

Data Acquisition:

-

Record a background scan of the electrolyte solution to determine the solvent window.

-

Add the analyte and record the cyclic voltammogram. Sweep the potential from an initial value where no reaction occurs, to a potential past the redox event, and then reverse the scan back to the starting potential.

-

Typical Scan Rate: 100 mV/s.

-

-

Internal Referencing and Data Analysis:

-

Add a small amount of an internal standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), to the solution.

-

Record another voltammogram.

-

Calculate the formal potential (E¹ᐟ²) of your complex as the average of the anodic (Eₚₐ) and cathodic (Eₚc) peak potentials.

-

Report the E¹ᐟ² value relative to the Fc/Fc⁺ couple (E¹ᐟ²(Fc/Fc⁺) = 0 V).

-

Visualizing Logical and Experimental Relationships

Diagrams

Caption: The Chelate Effect of TMEDA.

Caption: Characterization workflow for a TMEDA complex.

Caption: TMEDA's steric bulk controls substrate access.

Conclusion

The electronic and steric properties of the TMEDA ligand are intrinsically linked and together dictate its powerful role in chemistry. Its strong σ-donating ability enriches the metal center with electron density, stabilizing higher oxidation states, increasing solubility, and modulating the electronic properties of co-ligands. Concurrently, its defined bite angle and moderate steric bulk create a specific coordination environment that can control reactivity and selectivity. By understanding and quantifying these fundamental effects, researchers can better predict the behavior of TMEDA-metal complexes and rationally design new catalysts and reagents for applications in chemical synthesis and drug development.

References

- 1. Tetramethylethylenediamine - Wikipedia [en.wikipedia.org]

- 2. N,N,N',N'-Tetramethylethylenediamine | 110-18-9 | Benchchem [benchchem.com]

- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 4. ukessays.com [ukessays.com]

- 5. odinity.com [odinity.com]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. Ligand cone angle - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Common Precursors for Synthesizing Cu-TMEDA Catalysts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the common precursors used in the synthesis of Copper-N,N,N',N'-tetramethylethylenediamine (Cu-TMEDA) catalysts. These catalysts are widely employed in a variety of important organic transformations, including cross-coupling reactions and polymerizations. This document details the key precursors, provides experimental protocols for catalyst preparation and application, presents quantitative data for performance comparison, and illustrates the underlying reaction mechanisms.

Core Precursors for Cu-TMEDA Catalyst Systems

The synthesis of active Cu-TMEDA catalysts can be broadly categorized into two approaches: the in situ formation from simple copper salts and TMEDA, and the use of pre-formed, well-defined copper-TMEDA complexes.

Simple Copper Salts and TMEDA

The most straightforward and common method for generating Cu-TMEDA catalysts is the in situ combination of a copper salt and the TMEDA ligand. TMEDA acts as a bidentate ligand that coordinates with the copper center, enhancing its solubility and catalytic activity.[1]

Common Copper(I) and Copper(II) Precursors:

-

Copper(I) Chloride (CuCl): Widely used, particularly in the Glaser-Hay coupling of terminal alkynes.[2]

-

Copper(I) Iodide (CuI): Another effective Copper(I) source, often used in coupling reactions.

-

Copper(I) Bromide (CuBr): Frequently employed in Atom Transfer Radical Polymerization (ATRP).

-

Copper(II) Acetate (Cu(OAc)₂): A versatile precursor that can be used in various coupling reactions.[3]

-

Copper(II) Chloride (CuCl₂): Utilized in oxidative coupling and other transformations.[4]

N,N,N',N'-Tetramethylethylenediamine (TMEDA): This inexpensive and readily available bidentate amine ligand is crucial for the catalyst's performance. It solubilizes the copper salt in organic solvents and modulates its electronic properties.[3]

Pre-formed Copper-TMEDA Complexes

For applications requiring a well-defined and highly reproducible catalyst, pre-formed copper-TMEDA complexes are often preferred. These complexes can be synthesized, isolated, and characterized before use.

-

Di-μ-hydroxo-bis[(N,N,N',N'-tetramethylethylenediamine)copper(II)] Chloride ([Cu(OH)(TMEDA)]₂Cl₂): This dinuclear copper(II) complex is a stable, commercially available, or readily synthesized precursor.[5][6] It has demonstrated high activity in various coupling reactions.

Data Presentation: Performance of Cu-TMEDA Catalysts

The choice of precursor and reaction conditions significantly impacts the efficiency of Cu-TMEDA catalyzed reactions. The following tables summarize quantitative data from representative applications.

Glaser-Hay Coupling of Terminal Alkynes

The Glaser-Hay reaction is the oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes, a key transformation in the synthesis of natural products and conjugated materials.[2]

| Entry | Alkyne Substrate | Copper Precursor (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | CuCl (5) | Acetone | Room Temp | 3-6 | 95 | [1] |

| 2 | 4-Ethynyltoluene | CuCl (5) | Acetone | Room Temp | 4 | 92 | [1] |

| 3 | 1-Ethynyl-4-methoxybenzene | CuCl (5) | Acetone | Room Temp | 3 | 96 | [1] |

| 4 | 1-Octyne | CuCl (5) | Acetone | Room Temp | 6 | 85 | [1] |

Atom Transfer Radical Polymerization (ATRP) of Vinyl Monomers

Cu-TMEDA catalysts are highly effective in mediating ATRP, a controlled polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity.

| Entry | Monomer | Copper Precursor (mol% relative to initiator) | Initiator | Solvent | Temperature (°C) | Conversion (%) | Mₙ (experimental) | PDI (Mₙ/Mₙ) | Reference |

| 1 | Styrene | CuBr (100) | 1-PEBr | Bulk | 110 | 95 | 9,400 | 1.15 | [7] |

| 2 | Methyl Acrylate (MA) | CuBr (100) | MBrP | Bulk | 90 | 98 | 10,200 | 1.19 | [7] |

| 3 | Methyl Methacrylate (MMA) | CuBr (100) | p-TSCl | Diphenyl ether | 90 | 95 | 20,500 | 1.24 | [7] |

| 4 | Methyl Methacrylate (MMA) | CuBr₂/PMDETA | MCP | DMF | 60 | ~90 | - | - | [8] |

Experimental Protocols

Synthesis of Di-μ-hydroxo-bis[(N,N,N',N'-tetramethylethylenediamine)copper(II)] Chloride

In Situ Preparation of CuCl/TMEDA Catalyst for Glaser-Hay Coupling

This protocol describes the general procedure for the homocoupling of phenylacetylene.[1]

Materials:

-

Phenylacetylene (1.0 mmol)

-

Copper(I) chloride (CuCl, 0.05 mmol, 5 mol%)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 mmol)

-

Acetone (10 mL)

-

Round-bottom flask (25 mL)

-

Stir bar

-

Air supply (e.g., balloon or open to air)

Procedure:

-

To a 25 mL round-bottom flask equipped with a stir bar, add phenylacetylene (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).

-

Add TMEDA (1.2 mmol) to the mixture.

-

Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

-

Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 1,3-diphenylbuta-1,3-diyne.[1]

General Procedure for Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (MMA)

This protocol provides a general method for the ATRP of MMA using a CuBr/TMEDA catalytic system.[7]

Materials:

-

Methyl methacrylate (MMA), purified

-

Copper(I) bromide (CuBr)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA), distilled

-

p-Toluenesulfonyl chloride (p-TSCl) as initiator

-

Diphenyl ether as solvent

-

Schlenk flask

-

Magnetic stir bar

Procedure:

-

In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add CuBr and a magnetic stir bar.

-

Add the desired amount of diphenyl ether and TMEDA.

-

Stir the mixture to form the copper-ligand complex.

-

Add the MMA monomer and the initiator (p-TSCl).

-

Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.

-

Take samples periodically to monitor conversion (by gravimetry or ¹H NMR) and molecular weight (by gel permeation chromatography).

-